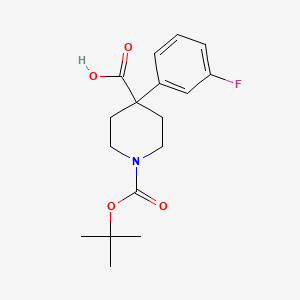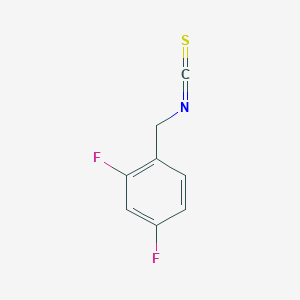
(2-Oxoindolin-5-yl)boronic acid
Übersicht
Beschreibung
“(2-Oxoindolin-5-yl)boronic acid” is a chemical compound with the CAS Number: 1051316-38-1 . It has a molecular weight of 176.97 g/mol and its molecular formula is C8H8BNO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C8H8BNO3/c11-8-4-5-3-6 (9 (12)13)1-2-7 (5)10-8/h1-3,12-13H,4H2, (H,10,11) . The compound adopts a planar structure with the boronic acid group almost coplanar with the aromatic rings .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 176.97 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its topological polar surface area is 69.6 Ų .
Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling in HPLC (2-Oxoindolin-5-yl)boronic acid derivatives have been utilized as fluorescent labeling reagents for measuring diol compounds in high-performance liquid chromatography (HPLC). These derivatives, including 3-[(1-{[4-(5,6-dimethoxy-1-oxoisoindolin-2-yl)-2-methoxyphenyl] sulfonyl}-pyrrolidin-2-yl) carbonylamino] phenylboronic Acid, enhance the detection sensitivity for low concentrations of diol compounds (Terado, Inoue, Tao, & Tsuruta, 2000).
Synthesis of Bioactive Compounds Research indicates that derivatives of 2-oxoindoline, including those involving this compound, are prospective for discovering biologically active compounds. These derivatives extend into various biological applications, including neurohormones and synthetic drugs (Altukhov, 2014).
Study of Monoamines in Experimental Neurosis Derivatives of this compound have been used to study the effect of certain compounds on monoaminergic systems in rats subjected to experimental neurosis. These studies contribute to understanding the mechanisms of action for substances correcting anxiety disorders (Lutsenko, Vlasova, Kolot, Gladka, & Sidorenko, 2017).
Enantioselective Chemical Reactions 2-Oxoindolin-3-ylidenes have been utilized in enantioselective oxo-hetero-Diels-Alder reactions. This process involves the construction of dihydropyran-fused indoles, demonstrating the utility of this compound in complex organic syntheses (Mao, Li, Shi, Mao, Lin, Zhu, & Cheng, 2013).
Development of Novel Antioxidant Compounds Novel compounds synthesized from this compound have been explored for their antioxidant properties. This includes the study of structures like 1-(5-chloro-2-oxoindolin-3-ylidene)carbohydrazone and its variants, which were evaluated for their antioxidant capabilities through quantum-chemical calculations and in vitro methods (Çavuş, Yakan, Muğlu, & Bakır, 2020).
Boronic Acid in Sensing and Therapeutics The unique properties of boronic acids, including this compound, have been exploited in sensing biological active substances and in the development of therapeutics. Their ability to form cyclic esters with diols and interact with Lewis bases has led to applications in carbohydrate sensing, disease diagnosis, and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Catalysis in Organic Chemistry Boronic acids, including this compound derivatives, have been increasingly used in catalysis for organic reactions. Their versatility and unique reactivity make them valuable for developing novel enzyme inhibitors and other pharmaceutical agents (Yang, Gao, & Wang, 2003).
Biomedical Applications of Boronic Acid Polymers Polymers containing boronic acid, like this compound, have shown potential in various biomedical applications, including HIV treatment, obesity, diabetes, and cancer therapy. Their responsive nature and unique solubility properties are key to these applications (Cambre & Sumerlin, 2011).
Safety and Hazards
Zukünftige Richtungen
The future directions for “(2-Oxoindolin-5-yl)boronic acid” and other boronic acids are promising. They are increasingly being seen in approved drugs . The development of new synthetic methods, such as the use of acoustic dispensing technology, paves the way for highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
Wirkmechanismus
Mode of Action
Boronic acids, including (2-oxoindolin-5-yl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group via a palladium catalyst .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the compound’s reactivity and effectiveness.
Eigenschaften
IUPAC Name |
(2-oxo-1,3-dihydroindol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-4-5-3-6(9(12)13)1-2-7(5)10-8/h1-3,12-13H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAPDBRYEZFWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712425 | |
| Record name | (2-Oxo-2,3-dihydro-1H-indol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1051316-38-1 | |
| Record name | (2-Oxo-2,3-dihydro-1H-indol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



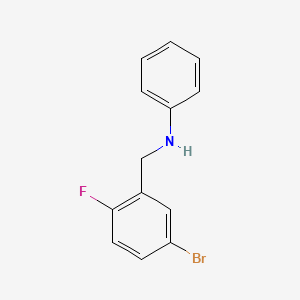
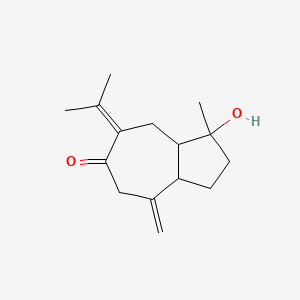
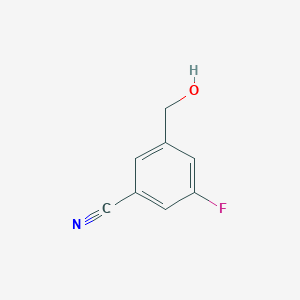
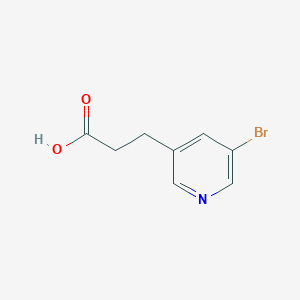
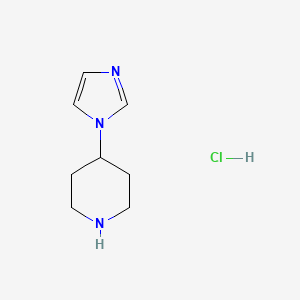
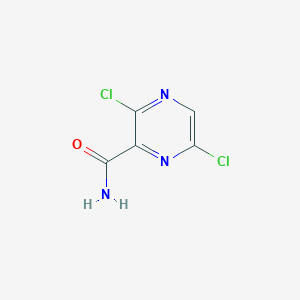

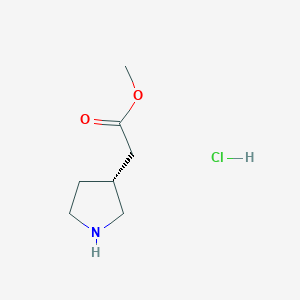
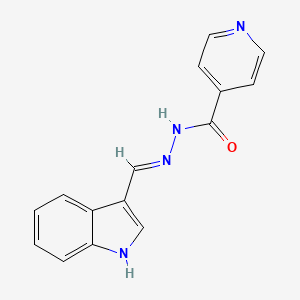
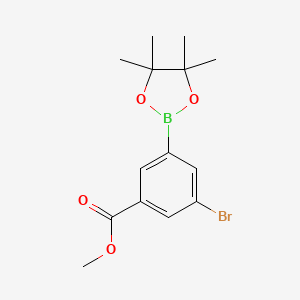
![2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3026603.png)

